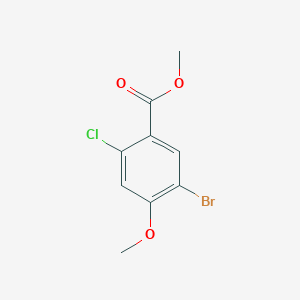

Methyl 5-bromo-2-chloro-4-methoxybenzoate

Descripción general

Descripción

Methyl 5-bromo-2-chloro-4-methoxybenzoate is a chemical compound that is part of a broader class of substances known as benzoates. These compounds are characterized by a benzoic acid structure with various substituents that alter their chemical and physical properties. The specific compound has bromo, chloro, and methoxy functional groups attached to the benzene ring, which can significantly influence its reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related benzoate compounds often involves multi-step chemical reactions that introduce the desired functional groups onto the benzene ring. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound with some similar substituents, was achieved through a sequence of bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification starting from 4-bromo-2-fluorotoluene . Although the exact synthesis of this compound is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, with appropriate modifications to introduce the chloro substituent at the correct position on the benzene ring.

Molecular Structure Analysis

The molecular structure of benzoate derivatives can be analyzed using various spectroscopic techniques, such as FTIR, FT-Raman, UV, and NMR. For example, the structure of 4-amino-5-chloro-2-methoxybenzoic acid was optimized using density functional theory (DFT), and its vibrational frequencies were calculated and compared with experimental data . The molecular structure is crucial for understanding the reactivity and biological activity of the compound. X-ray crystallography and molecular modeling can provide detailed insights into the three-dimensional conformation of the molecules, as seen in the structural analyses performed on related compounds .

Chemical Reactions Analysis

Benzoate esters can participate in various chemical reactions, including nucleophilic substitution reactions. For instance, Bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives . The presence of electron-withdrawing groups such as bromo and chloro in this compound would influence its reactivity in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. The presence of substituents affects properties such as solubility, melting point, and reactivity. Spectroscopic methods provide valuable information about these properties. For example, the FTIR and FT-Raman spectra of 4-amino-5-chloro-2-methoxybenzoic acid were recorded and interpreted in terms of fundamental modes, combination, and overtone bands . The HOMO-LUMO analysis can be used to determine the charge transfer within the molecule, which is important for understanding its chemical reactivity . Additionally, the first-order hyperpolarizability and nonlinear optical properties of these compounds can be of interest for materials science applications .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Methyl 5-bromo-2-chloro-4-methoxybenzoate is a valuable intermediate in the synthesis of complex organic molecules. Its utility is highlighted in the development of novel synthetic routes and methodologies:

Synthesis of Complex Molecules : It has been used as a key intermediate in the synthesis of various complex organic compounds due to its reactive bromo and chloro groups, which offer multiple points of functionalization. This enables the construction of diverse molecular architectures critical in medicinal chemistry and material science (Shinohara et al., 2014).

Development of Antioxidant, Antitumor, and Antimicrobial Agents : Derivatives synthesized from this compound have shown significant bioactivity, including antioxidant, antitumor, and antimicrobial effects. This underscores its importance in the development of new therapeutic agents (Paulrasu et al., 2014).

Material Science Applications

The compound's utility extends to material science, where it is used in the synthesis of materials with potential applications in electronics, photonics, and as catalysts:

- Synthesis of Photodynamic Therapy Agents : The compound has been employed in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yields. These materials are crucial for the development of Type II photosensitizers used in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Pharmacological Applications

While specific pharmacological applications of this compound itself may be limited, the derivatives synthesized from this compound have shown significant potential:

- Development of Dual Antagonists for Serotonin and Dopamine Receptors : Research into benzamide derivatives synthesized from related compounds has led to the identification of potent dual antagonists for serotonin 5-HT3 and dopamine D2 receptors, indicating potential applications in the treatment of conditions such as emesis and schizophrenia (Hirokawa et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

methyl 5-bromo-2-chloro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOKUICTJWOOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2530434.png)

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)

![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)

![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)

![Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2530444.png)